molecular formula C14H17N3O2 B1460210 Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate CAS No. 2096986-79-5

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B1460210
CAS No.: 2096986-79-5
M. Wt: 259.3 g/mol
InChI Key: LAFDPFOTMQVPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38MAPK, a protein kinase involved in inflammatory responses . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit enzymes such as p38MAPK by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it may induce changes in gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it ensures the compound reaches its intended molecular targets within the cell.

Properties

IUPAC Name

ethyl 5-amino-3-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-10(3)16-17(13(12)15)11-7-5-9(2)6-8-11/h5-8H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFDPFOTMQVPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.